molecular formula C23H13F3N2O6 B3541667 4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate

4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate

Cat. No.: B3541667
M. Wt: 470.4 g/mol
InChI Key: XSBNVBPRXTXJGG-UHFFFAOYSA-N
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Description

“4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate” is a complex organic compound. It contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a carboxylate ester group (-CO2R), and an isoindoline group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitro group could be introduced through a nitration reaction . The trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent . The carboxylate ester group could be formed through an esterification reaction. The isoindoline group could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular formula of this compound is C23H13F3N2O6 . Its average mass is 470.354 Da and its monoisotopic mass is 470.072571 Da . The compound likely has a complex three-dimensional structure due to the presence of the isoindoline group .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could direct electrophilic aromatic substitution reactions to occur at certain positions on the aromatic ring . The trifluoromethyl group is also electron-withdrawing and could influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro, trifluoromethyl, and carboxylate ester groups could influence its polarity, solubility, and reactivity .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. For example, if it were a drug, future research could involve optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Properties

IUPAC Name

(4-nitrophenyl)methyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]isoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F3N2O6/c24-23(25,26)18-3-1-2-4-19(18)27-20(29)16-10-7-14(11-17(16)21(27)30)22(31)34-12-13-5-8-15(9-6-13)28(32)33/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBNVBPRXTXJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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